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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol
CAS No.: 114971-53-8
Cat. No.: B050664
Get Quote
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Executive Summary & Compound Profile

2,5-Dimethyl-4-iodophenol (CAS: 114971-53-8) is a critical intermediate in the synthesis of
functionalized aryl iodides, widely utilized in palladium-catalyzed cross-coupling reactions
(Suzuki-Miyaura, Sonogashira) for pharmaceutical and OLED material development.

Its purity analysis is complicated by three factors:

o Regioisomerism: The directing effects of the hydroxyl and methyl groups on the phenol ring
create competition between the para (C4) and ortho (C6) positions during iodination.

o Oxidative Instability: Like many electron-rich phenols, it is susceptible to oxidation into
quinones, necessitating careful handling and light protection.

o Thermal Lability: The carbon-iodine bond can be labile under high thermal stress, requiring
optimized gas chromatography (GC) parameters.

This guide provides a self-validating analytical framework to ensure the identity and purity of
2,5-Dimethyl-4-iodophenol.
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Chemical Identity

Parameter Specification
IUPAC Name 4-lodo-2,5-dimethylphenol
CAS Number 114971-53-8

Molecular Formula

Molecular Weight 248.06 g/mol
Appearance White to pale pink/yellow crystalline solid
Melting Point 95-97 °C (Lit. 99 °C)

Impurity Profiling & Origin Analysis

To accurately analyze purity, one must understand the genesis of potential impurities. The
synthesis typically involves the electrophilic iodination of 2,5-dimethylphenol.

Mechanistic Origin of Impurities

 Starting Material (SM): Unreacted 2,5-dimethylphenol.

o Regioisomer (Impurity A): 6-lodo-2,5-dimethylphenol. The C1-hydroxyl group strongly directs
ortho and para. While C4 (para) is sterically and electronically favored, C6 (ortho) is
activated, leading to isomeric byproducts.

o Over-iodination (Impurity B): 4,6-Diiodo-2,5-dimethylphenol.[1] Excess iodinating agent leads
to substitution at both activated positions.

o Oxidation Products: Quinone derivatives formed upon exposure to air/light.

Visualization: Synthesis & Impurity Pathways
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Figure 1: Reaction pathways showing the origin of critical impurities during the iodination of
2,5-dimethylphenol.

Primary Analytical Assay: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying non-
volatile impurities and the main component.

Method Development Logic

e Column Choice: A C18 column is selected because the target is a moderately non-polar
aromatic compound.

» Mobile Phase Modifier: Phosphoric acid is essential. Phenols have a pKa ~10. Without acid,
partial ionization causes peak tailing. Low pH (<3) suppresses ionization, ensuring sharp
peaks.

» Wavelength: 280 nm is specific to the phenolic ring absorption; 254 nm is a general aromatic
detector. Dual-wavelength monitoring helps distinguish oxidized impurities (often absorbing
at higher wavelengths).

Detailed Protocol
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Parameter Condition

Instrument HPLC with PDA/UV Detector

Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm,

5 pm) or equivalent

Column

Mobile Phase A Water + 0.1%

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Injection Vol 5-10 pL

Detection 280 nm (Quantification), 254 nm (Purity Check)

Gradient Program:

e 0-2 min: 10% B (Equilibration)

e 2-15 min: 10%

90% B (Elution of phenols and iodophenols)

e 15-20 min: 90% B (Wash highly lipophilic di-iodo species)

e 20-25 min: 10% B (Re-equilibration)

Acceptance Criteria:

o Target Peak Retention Time (RT): ~8-10 min (varies by system).

e Tailing Factor: < 1.5.

e Resolution (

) between Target and Impurity A: > 1.5.
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Orthogonal Verification: gNMR and GC-MS

Relying solely on HPLC can be risky if impurities co-elute. Orthogonal methods provide cross-
validation.

A. Quantitative NMR ( H gNMR)

NMR provides absolute purity without requiring a reference standard of the analyte, assuming
a pure internal standard (IS) is used.

Solvent:

(Chloroform-d).

Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (ensure IS peaks do not overlap).

Key Diagnostic Signals (Target):
o 6.34 ppm (s, 1H, C6-H): Upfield due to ortho-OH shielding.
o 7.60 ppm (s, 1H, C3-H): Downfield due to ortho-lodine deshielding.

o 2.04 & 2.19 ppm (s, 3H each, Methyls).[2]

Impurity Detection: Look for doublets (indicating adjacent protons) which would suggest loss
of the 2,5-substitution pattern or presence of the 6-iodo isomer (where protons are meta).

B. GC-MS (Gas Chromatography - Mass Spectrometry)

Useful for identifying the structure of unknown impurities.
o Challenge: Free phenols tail badly on non-polar columns and can thermally degrade.

o Solution: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the
phenol to a trimethylsilyl (TMS) ether, improving volatility and peak shape.

e Protocol:

o Dissolve 1 mg sample in 1 mL DCM.
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o Add 100 pL BSTFA + 1% TMCS.
o Incubate at 60 °C for 30 mins.

o Inject on DB-5MS column.

Physical Characterization & Stability[3]
Melting Point Analysis

A sharp melting point is a rapid indicator of purity.
e Pure Target: 95-97 °C.

 Indication of Failure: A range > 2 °C or melting below 93 °C indicates significant
contamination (likely solvent or starting material).

Stability & Handling
 Light Sensitivity: lodophenols liberate iodine (
) upon photolysis, turning samples pink/purple.
o Storage: Amber vials, under inert gas (
/Ar), at 2—-8 °C.

Analytical Decision Workflow

This flowchart guides the analyst through the purity assessment process, ensuring no critical

quality attribute is overlooked.
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Figure 2: Step-by-step decision tree for the quality release of 2,5-Dimethyl-4-iodophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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